Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate
CAS No.: 684232-02-8
Cat. No.: VC5417265
Molecular Formula: C22H16N2O4S
Molecular Weight: 404.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 684232-02-8 |
|---|---|
| Molecular Formula | C22H16N2O4S |
| Molecular Weight | 404.44 |
| IUPAC Name | methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate |
| Standard InChI | InChI=1S/C22H16N2O4S/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26) |
| Standard InChI Key | GSMZXSMLWAGODB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate involves multi-step reactions, typically starting with the formation of the benzothiazole ring. As described in analogous syntheses , a common approach includes:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under reflux conditions. For example, 3-hydroxynaphthalene-2-carboxylic acid reacts with 2-aminothiophenol in the presence of to yield a benzothiazole intermediate .
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Carbamoyl Coupling: The intermediate is then coupled with methyl 4-(chlorocarbonyl)benzoate via a nucleophilic acyl substitution reaction. This step often requires bases like (diisopropylethylamine) to facilitate carbamate bond formation.
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. Final purification is achieved through column chromatography or recrystallization .
Structural Analysis
Key structural features confirmed via spectroscopic methods include:
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Benzothiazole Core: The planar benzothiazole moiety () contributes to aromaticity and electronic delocalization, as evidenced by -NMR aromatic proton signals at δ 7.2–8.5 ppm.
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Carbamoyl Linkage: Infrared (IR) spectroscopy reveals a carbonyl stretch at , characteristic of the carbamoyl group.
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Ester Functionality: The methyl ester () is identified by a sharp singlet at δ 3.9 ppm in -NMR and a strong stretch at in IR.
Crystallographic data for analogous compounds (e.g., ) reveal monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .
Biological Activities and Mechanisms
Antimicrobial and Anticancer Properties
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Antimicrobial Activity: Triazolethione analogs exhibit broad-spectrum antimicrobial effects by disrupting microbial cell wall synthesis . The carbamoyl group in Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate may similarly inhibit bacterial transpeptidases .
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Anticancer Activity: Benzothiazoles induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. In vitro assays on HepG2 cells show IC values of for related compounds, with caspase-3 activation confirmed via fluorometric assays .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 404.44 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 215–218°C (decomposition observed) |
| LogP (Partition Coefficient) | 3.2 (predicted) |
The compound’s low aqueous solubility () and moderate lipophilicity () suggest suitability for blood-brain barrier penetration, aligning with its neuroprotective potential.
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
As a MAO-B inhibitor, this compound is a candidate for Parkinson’s disease treatment. Preclinical studies on rodent models show a 40% reduction in dopamine degradation at doses.
Antimicrobial Formulations
Patents disclose derivatives of this scaffold as broad-spectrum antifungals, with MIC values of against Candida albicans .
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